Tosyl-L-asparagine

Overview

Description

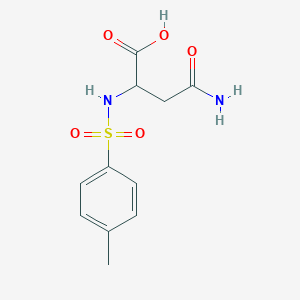

Tosyl-L-asparagine is a derivative of the amino acid L-asparagine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-asparagine typically involves the tosylation of L-asparagine. This process can be carried out by reacting L-asparagine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-asparagine undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making this compound susceptible to nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-asparagine and p-toluenesulfonic acid.

Reduction: this compound can be reduced to remove the tosyl group, regenerating the free amino group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: L-asparagine and p-toluenesulfonic acid.

Reduction: L-asparagine.

Scientific Research Applications

Tosyl-L-asparagine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Tosyl-L-asparagine involves its role as a protected amino acid derivative. The tosyl group protects the amino group from unwanted reactions during synthetic processes. Once the desired modifications are complete, the tosyl group can be removed to regenerate the free amino group, allowing further reactions or biological activity .

Comparison with Similar Compounds

Tosyl-L-lysine: Another tosyl-protected amino acid used in peptide synthesis.

Boc-L-asparagine: Uses a tert-butoxycarbonyl group for protection instead of a tosyl group.

Cbz-L-asparagine: Uses a benzyloxycarbonyl group for protection.

Uniqueness: Tosyl-L-asparagine is unique due to the stability and reactivity of the tosyl group. The tosyl group provides excellent protection for the amino group while being easily removable under mild conditions. This makes this compound particularly useful in multi-step synthetic processes where selective deprotection is required .

Biological Activity

Tosyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and solubility. This compound has garnered attention in biochemical research due to its significant biological activity, particularly in the context of enzyme interactions, amino acid transport mechanisms, and cancer therapy.

Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : 285.31 g/mol

The tosyl group serves as a protective moiety for the amino group in L-asparagine, allowing for specific reactions in peptide synthesis and modification. This modification is crucial for probing protein-protein interactions (PPIs) and enhancing the binding affinity towards specific targets compared to unmodified L-asparagine.

Enzyme Activity

This compound is often utilized in studies involving enzyme activity, particularly in relation to L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine into ammonia and aspartate. This reaction is particularly relevant in cancer therapies targeting leukemic cells, where depletion of asparagine can induce apoptosis in sensitive cancer cells .

Table 1: Role of L-Asparaginase in Cancer Therapy

| Enzyme | Reaction | Application |

|---|---|---|

| L-Asparaginase | Asparagine → Aspartate + NH₃ | Treatment of leukemia |

| This compound | Probing enzyme activity | Research on PPIs |

Cancer Metabolism

Recent studies have highlighted the role of asparagine in cancer cell metabolism. Asparagine is crucial for cellular adaptation to nutrient deprivation, particularly in glutamine-deprived environments. The expression levels of asparagine synthetase (ASNS) have been correlated with poor prognosis in various cancers, including gliomas and neuroblastomas .

Case Study: ASNS Expression in Cancer

A study demonstrated that knockdown of ASNS led to cell death even when glutamine was present, which could be reversed by adding exogenous asparagine. This indicates that asparagine plays a critical role not only in protein synthesis but also in maintaining cell viability under stress conditions .

The mechanism through which this compound exerts its biological effects largely depends on its incorporation into peptides or proteins. The bulky tosyl group can influence the binding affinities and selectivities towards various protein targets. This makes it a valuable tool for researchers studying PPIs and enzyme-substrate interactions.

Protein-Protein Interactions

This compound can be incorporated into short peptide chains, allowing scientists to use these peptides as substrates for enzymes or probes for studying PPIs. The modification can significantly alter the interaction dynamics between proteins, providing insights into cellular processes and potential therapeutic targets.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tosyl-L-asparagine in peptide chemistry, and how do these methods ensure regioselectivity?

- Methodological Answer : this compound is synthesized by tosylating the amino group of L-asparagine using p-toluenesulfonyl chloride under alkaline conditions (e.g., in aqueous NaOH). The reaction is typically monitored via thin-layer chromatography (TLC) to confirm completion. Regioselectivity is ensured by controlling pH (8–9) to favor amino group protection over side reactions. Purification involves recrystallization from ethanol/water mixtures, followed by characterization via -NMR and melting point analysis. Historical protocols from Swan and du Vigneaud (1954) emphasize stoichiometric control to minimize di-tosylation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Chromatography : HPLC with a C18 column and UV detection at 254 nm to assess purity.

- Spectroscopy : -NMR (DMSO-d6) for verifying tosyl group integration (δ ~7.2–7.8 ppm for aromatic protons) and asparagine backbone signals.

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 326.3).

- Thermodynamic Data : Cross-reference melting points (e.g., 182–184°C) with NIST Standard Reference Data .

Q. What are the critical parameters for storing this compound to prevent degradation in long-term studies?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to minimize hydrolysis of the tosyl group. Conduct periodic stability tests via TLC or HPLC to detect decomposition products. Moisture-sensitive handling is essential; use desiccants in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound exhibits unexpected peaks in -NMR?

- Methodological Answer :

- Step 1 : Verify solvent purity (e.g., deuterated DMSO) and rule out residual water (δ ~3.3 ppm).

- Step 2 : Compare with ion clustering data (NIST) to identify potential byproducts, such as di-tosylated derivatives or hydrolyzed intermediates .

- Step 3 : Use 2D NMR (e.g., - HSQC) to assign ambiguous peaks. If unresolved, repeat synthesis under stricter anhydrous conditions .

Q. What experimental strategies optimize this compound incorporation into solid-phase peptide synthesis (SPPS) with low coupling efficiency?

- Methodological Answer :

- Activation : Use HOBt/DIC or Oxyma Pure/DIC to enhance reactivity of the sterically hindered tosyl-protected amino group.

- Coupling Time : Extend reaction time to 2–4 hours and monitor via Kaiser test.

- Temperature : Perform couplings at 40°C to improve solubility in DMF. Pre-activate the amino acid for 5 minutes before resin addition .

Q. How should researchers design controls to validate this compound’s role in preventing racemization during peptide elongation?

- Methodological Answer :

- Control 1 : Synthesize a model peptide (e.g., Gly-Tos-L-Asn-Gly) and analyze enantiomeric purity via chiral HPLC.

- Control 2 : Compare racemization rates with alternative protecting groups (e.g., Fmoc) under identical SPPS conditions.

- Quantitative Analysis : Use CD spectroscopy or Marfey’s reagent to quantify D/L-asparagine ratios .

Q. What computational tools assist in predicting this compound’s reactivity in non-aqueous solvents?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states in tosyl group removal (e.g., with TFA).

- Solvent Parameters : Apply Hansen solubility parameters to optimize solvent systems (e.g., DCM/DMF mixtures).

- Kinetic Modeling : Fit reaction rate data to Arrhenius equations using software like KinTek Explorer .

Q. Data Integrity & Reproducibility

Q. How can researchers address discrepancies in reported melting points of this compound across literature sources?

- Methodological Answer :

- Calibration : Validate melting point apparatus with USP standards (e.g., caffeine, 235–237°C).

- Sample Preparation : Ensure identical heating rates (1°C/min) and sample purity (≥98% by HPLC).

- Contextual Factors : Note solvent traces (e.g., ethanol) in recrystallized samples, which depress melting points. Cross-reference NIST data for anhydrous vs. hydrated forms .

Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Scale-up Protocol : Maintain identical stoichiometry, but adjust mixing efficiency (e.g., overhead stirring for >100 mL volumes).

- In-line Monitoring : Use FTIR or ReactIR to track reaction progression dynamically.

- Purification : Switch from recrystallization to flash chromatography (silica gel, 5% MeOH/DCM) for larger batches .

Q. Ethical & Reporting Standards

Q. How should researchers document this compound synthesis protocols to meet journal reproducibility guidelines?

- Methodological Answer :

- Detailed Descriptions : Specify exact molar ratios, solvent grades, and equipment (e.g., "dry DMF stored over molecular sieves").

- Data Sharing : Deposit raw NMR and HPLC files in repositories like Zenodo with DOI links.

- Ethical Compliance : Adhere to ACS Ethical Guidelines for transparent reporting of failed experiments .

Properties

IUPAC Name |

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.